molecular formula C14H13NO3 B5117826 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5117826
M. Wt: 243.26 g/mol
InChI Key: FKTUVJLXWJRWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as fumitremorgin C (FTC), is a naturally occurring alkaloid that is produced by fungi of the Aspergillus species. This compound has gained significant attention in scientific research due to its potential applications in cancer treatment and drug resistance reversal.

Mechanism of Action

4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is an inhibitor of ABC transporters, specifically ABCB1 and ABCG2. These transporters are responsible for the efflux of chemotherapy drugs from cancer cells, leading to drug resistance. 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione binds to the substrate-binding site of these transporters, preventing the efflux of chemotherapy drugs from cancer cells. 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been found to induce apoptosis and cell cycle arrest in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have low toxicity and good bioavailability. It has been found to sensitize cancer cells to chemotherapy drugs, leading to increased cell death and decreased cell proliferation. 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been found to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a valuable tool for studying the role of ABC transporters in drug resistance and cancer treatment. Its low toxicity and good bioavailability make it a suitable candidate for in vivo studies. However, the low yield of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione from the fungal culture and the complexity of its chemical synthesis make it a challenging molecule to work with.

Future Directions

The potential applications of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in cancer treatment and drug resistance reversal make it a promising molecule for future research. Further studies are needed to investigate the mechanisms of action of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its potential use in combination with chemotherapy drugs. In addition, the development of more efficient synthesis methods for 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione would make it more accessible for research purposes. Finally, the investigation of the potential side effects and toxicity of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is needed to ensure its safety for clinical use.

Synthesis Methods

4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized by the fermentation of Aspergillus fumigatus. The isolation and purification of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione from the fungal culture can be accomplished using various chromatographic techniques, such as column chromatography, preparative TLC, and HPLC. The yield of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione from the fungal culture is low, making the synthesis of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione through chemical means an attractive alternative. A chemical synthesis of 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been reported, which involves the reaction of 2-furylcarbinol and 2,5-dimethylfuran-3,4-dicarboxylic anhydride in the presence of a strong base.

Scientific Research Applications

4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have potential applications in cancer treatment and drug resistance reversal. It has been found to inhibit the activity of ATP-binding cassette (ABC) transporters, which are responsible for the efflux of chemotherapy drugs from cancer cells. 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to sensitize cancer cells to chemotherapy drugs by inhibiting the efflux of these drugs from cancer cells, thus increasing their intracellular concentration and effectiveness. 4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

4-(furan-2-ylmethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13-11-8-3-4-9(6-8)12(11)14(17)15(13)7-10-2-1-5-18-10/h1-5,8-9,11-12H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTUVJLXWJRWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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